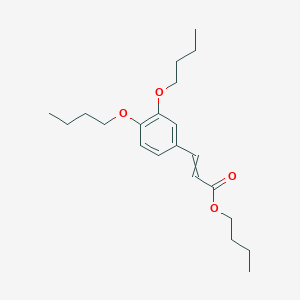
Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C21H32O4 It is a derivative of phenylpropanoic acid, characterized by the presence of butoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dibutoxyphenyl)prop-2-enoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves refluxing the reactants in an organic solvent, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylpropanoates.
Scientific Research Applications
Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Butyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Butyl 3-(3,4-dimethylphenyl)prop-2-enoate
Comparison: Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate is unique due to the presence of butoxy groups, which enhance its lipophilicity and potentially its biological activity. Compared to its dimethoxy and dihydroxy analogs, the dibutoxy derivative may exhibit different solubility and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
185754-33-0 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-4-7-14-23-19-12-10-18(17-20(19)24-15-8-5-2)11-13-21(22)25-16-9-6-3/h10-13,17H,4-9,14-16H2,1-3H3 |
InChI Key |
CZSYPJZRMGDSED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















